2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- can be achieved through various synthetic methodologies. Common methods include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . For instance, the use of gold nanoparticles as catalysts has been reported to facilitate the synthesis of imidazo[1,2-a]pyrimidines . Additionally, green chemistry approaches have been developed to synthesize 2-aryl-substituted imidazo[1,2-a]pyrimidines efficiently .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines have been explored using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield nitroso derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its potential biological activities . It has been investigated for its antibacterial, antiviral, anti-inflammatory, and antitumor properties . Additionally, this compound has applications in materials science, including its use as a corrosion inhibitor and in the development of optoelectronic devices .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- involves its interaction with specific molecular targets and pathways. For example, studies have shown that certain imidazo[1,2-a]pyrimidine derivatives can disrupt mitochondrial functions, leading to mitochondrial fragmentation . This suggests that the compound may exert its effects by interfering with cellular energy production and metabolism.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- include imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . These compounds share the imidazo[1,2-a] core structure but differ in their specific functional groups and substituents.
Uniqueness: The uniqueness of imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64656-08-2 |
---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-nitroso-2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H12N4O/c23-21-17-16(20-18-19-11-4-12-22(17)18)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-12H |
InChI Key |
UDOLSHYVAMEMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=NC4=N3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.